molecular formula C23H29NO3S B2656405 (4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 1396867-81-4

(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Cat. No. B2656405
CAS RN: 1396867-81-4
M. Wt: 399.55
InChI Key: AYAANKXWVCVJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C23H29NO3S and its molecular weight is 399.55. The purity is usually 95%.
BenchChem offers high-quality (4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Furan derivatives have been recognized for their remarkable therapeutic efficacy . They have been used to create numerous innovative antibacterial agents . The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .

Biomass Catalytic Conversion

A novel approach in the realm of catalytic organic synthesis integrates biomass catalytic conversion with organic synthesis techniques . Utilizing N-acetylglucosamine as the primary feedstock, the first phase of the research involves its catalytic transformation into 5-hydroxymethylfurfural (HMF) .

Organic Synthesis

The subsequent phase employs a condensation reaction between HMF and 3,3-Dimethyl-2-butanone to synthesize a new compound . This two-step process demonstrates the feasibility of converting biomass into valuable chemical precursors .

Synthesis of Novel Compounds

The methodology offers fresh insights and opens new avenues for advancements in catalytic organic synthesis, emphasizing sustainability and efficiency . It exemplifies the synthesis of novel compounds through green chemistry principles .

Synthesis of Functionalized β-lactams

Functionalized β-lactams were synthesized by reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid .

properties

IUPAC Name

[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3S/c25-22(23(10-15-26-16-11-23)20-5-2-1-3-6-20)24-12-8-19(9-13-24)17-28-18-21-7-4-14-27-21/h1-7,14,19H,8-13,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAANKXWVCVJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

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